molecular formula C5H3Cl2NS B15054338 2,3-Dichloro-5-mercaptopyridine

2,3-Dichloro-5-mercaptopyridine

Cat. No.: B15054338
M. Wt: 180.05 g/mol
InChI Key: CLNUFJRUYLRBSM-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-mercaptopyridine is a chlorinated heterocyclic compound with significant importance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and a mercapto group attached to a pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-mercaptopyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which results in the formation of 2,3,5,6-tetrachloro-4-mercaptopyridine . This intermediate can then be selectively dechlorinated to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, where pyridine or its derivatives are treated with chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-mercaptopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-5-mercaptopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-mercaptopyridine involves its reactivity with various biological and chemical targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atoms can participate in electrophilic substitution reactions, further modifying the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5-mercaptopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its combination of chlorine and mercapto groups allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C5H3Cl2NS

Molecular Weight

180.05 g/mol

IUPAC Name

5,6-dichloropyridine-3-thiol

InChI

InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H

InChI Key

CLNUFJRUYLRBSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S

Origin of Product

United States

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